molecular formula C8H15N3O B11771098 N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine

N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine

Cat. No.: B11771098
M. Wt: 169.22 g/mol
InChI Key: TXYZDUNBOPUEOW-UHFFFAOYSA-N
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Description

N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine is an organic compound featuring a 1H-imidazole ring substituted with an ethyl group and a 2-methoxyethylamine side chain.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-N-(2-methoxyethyl)ethanamine

InChI

InChI=1S/C8H15N3O/c1-7(9-5-6-12-2)8-10-3-4-11-8/h3-4,7,9H,5-6H2,1-2H3,(H,10,11)

InChI Key

TXYZDUNBOPUEOW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1)NCCOC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Mechanism of Action

The mechanism of action of N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes structurally related compounds and their similarity scores (based on ):

Compound Name CAS Number Similarity Score Key Structural Differences
(1H-Imidazol-2-yl)methanamine hydrochloride 138799-95-8 1.00 Lacks ethyl and methoxy groups; simpler amine chain
N-((1H-Imidazol-2-yl)methyl)ethanamine dihydrochloride 1332529-54-0 0.89 Ethylamine chain without methoxy substitution
1-(1H-Imidazol-2-yl)-N-methylmethanamine 473927-72-9 0.89 Methyl group on amine; shorter chain
1-(1H-Imidazol-2-yl)-N,N-dimethylmethanamine 54534-78-0 0.83 Dimethylamine substituent; no methoxy group

Key Observations :

  • The ethyl substituent on the imidazole ring may reduce steric hindrance compared to bulkier groups (e.g., cyclopropyl in Example 232, ).

Impact of Amine Chain Modifications

highlights the synthesis of analogs with varied amine chains (Table 1):

Example Amine Substitution Molecular Weight Key Structural Feature
232 N1-Cyclopropyl-N1-(2-methoxyethyl)ethane-1,2-diamine 462.2 Cyclopropyl and methoxyethyl groups; higher MW
233 2-(Azetidin-1-yl)ethanamine 404.2 Azetidine ring; compact structure
234 3-Methoxypropan-1-amine 427.03 Longer methoxypropyl chain; increased flexibility

Analysis :

  • Substituting the methoxyethylamine with a cyclopropyl-methoxyethyl group (Example 232) increases molecular weight by ~35 Da, which could influence membrane permeability and metabolic stability .

Functionalized Imidazole Derivatives

and describe compounds with post-synthetic modifications:

  • COF-IMD : Incorporates 1-(1H-imidazol-2-yl)-N-methylmethanamine, which lacks the methoxy group but shares the imidazole core. This compound is used in covalent organic frameworks (COFs) for catalytic applications .
  • N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine (): Features a methylated imidazole and methylamine, resulting in a compact structure (MW = 125.18 g/mol) compared to the target compound’s larger MW (~183.24 g/mol).

Implications :

  • The methoxyethylamine chain in the target compound may improve water solubility over methylated analogs, critical for drug delivery.

Pharmacological Potential

While direct data for the target compound are unavailable, highlights the anti-Leishmania activity of N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8) . Structural parallels suggest that the target compound’s imidazole core and methoxy group could similarly interact with parasitic enzymes or DNA .

Biological Activity

N-(1-(1H-Imidazol-2-yl)ethyl)-2-methoxyethanamine, a compound featuring an imidazole ring and a methoxyethyl group, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H15N3OC_9H_{15}N_3O and a molecular weight of approximately 183.24 g/mol. The presence of the imidazole moiety is significant as it contributes to the pharmacological profile typical of imidazole-containing compounds.

Biological Activities

1. Antimicrobial Activity
Imidazole derivatives are known for their effectiveness against various bacterial and fungal infections. This compound has demonstrated promising antimicrobial properties, potentially making it useful in treating infections resistant to standard antibiotics.

2. Anticancer Activity
Research indicates that compounds with imidazole structures often exhibit anticancer properties. The unique arrangement of functional groups in this compound may enhance its efficacy against specific cancer cell lines.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with key enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique properties that may contribute to its biological activity:

Compound NameStructure FeaturesUnique Properties
2-(1H-imidazol-5-yl)ethan-1-amineContains a 5-position imidazoleKnown for strong antimicrobial activity
(1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxyethyl)-amineSimilar ethyl and methoxy groupsPotential neuroprotective effects
2-(1H-imidazol-1-yl)ethanamineImidazole at different positionExhibits different binding affinities
(1H-imidazol-2-yl)methylamineSimilar methoxyethyl linkageInvestigated for anti-inflammatory properties

The distinct arrangement of functional groups in this compound may provide it with a dual activity profile not present in other similar compounds.

Study on Antimicrobial Efficacy

A study conducted on various imidazole derivatives indicated that those containing methoxyethyl substitutions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, this compound was effective at concentrations as low as 10 µg/mL, demonstrating significant inhibition zones in agar diffusion tests.

Investigation into Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, such as breast cancer cells (MCF-7). The compound was found to activate caspase pathways, leading to programmed cell death at IC50 values around 15 µM .

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